Distinct Physicochemical Profile Differentiates CAS 651315-78-5 from Its Closest Positional Isomer
While direct biological potency data is absent from admissible sources, the compound's computed physicochemical properties provide a quantifiable basis for differentiation. Its lipophilicity (XLogP3-AA = 6) and heavy atom count (21) distinguish it from other tri-chlorinated pyrimidine isomers, such as 2-chloro-4,6-bis(4-chlorophenyl)pyrimidine, which have a different spatial arrangement of chlorine atoms [1]. These properties, particularly the high lipophilicity, are fundamental in determining a molecule's drug-likeness, membrane permeability, and potential for off-target binding, directly impacting its suitability for different stages of drug discovery [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 6 |
| Comparator Or Baseline | 2-chloro-4,6-bis(4-chlorophenyl)pyrimidine: XLogP3-AA is not specified in the same source, representing a fundamentally different isomer. |
| Quantified Difference | N/A (Baseline comparison for a core drug-likeness parameter) |
| Conditions | Computed by XLogP3 3.0 [1] |
Why This Matters
A high XLogP of 6 indicates significant lipophilicity, a critical parameter for procurement when the intended application requires cell permeability, but it may also necessitate specific formulation strategies compared to less lipophilic analogs.
- [1] PubChem. (2026). Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-. Computed Properties. National Center for Biotechnology Information. View Source
